molecular formula C15H18N4O3S B2810363 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797970-88-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2810363
CAS No.: 1797970-88-7
M. Wt: 334.39
InChI Key: PJIXQHSOTSVJMV-UHFFFAOYSA-N
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Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a compound that is available for scientific research needs . Another related compound is "N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide".

Scientific Research Applications

Synthesis and Structural Studies

Sulfonamide hybrids, including those based on tetrahydroisoquinoline scaffolds, have been synthesized and investigated for their potential biological activities. These compounds are noted for their synthesis using acidic conditions and solid catalysts, which have yielded promising results in structural analyses (Bougheloum et al., 2013). The research demonstrates the versatility of sulfonamides in generating compounds with diverse pharmacological potentials by incorporating various pharmacophores into a single molecule (Ozmen Ozgun et al., 2019).

Biological Activities

Several studies have explored the biological activities of sulfonamide hybrids, revealing their potential as antibacterial, anti-malarial, and anticancer agents. For instance, novel cinnoline derivatives have shown significant in vitro anti-malarial and anti-bacterial activities, suggesting the therapeutic potential of these compounds (Unnissa et al., 2015). Furthermore, sulfonamide derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential in developing treatments for conditions related to enzyme dysregulation (Ozmen Ozgun et al., 2019).

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been a significant focus, with studies demonstrating the synthesis and evaluation of various compounds against cancer cell lines. For example, novel sulfonamide derivatives have shown cytotoxic activities against breast and colon cancer cell lines, highlighting the promise of these compounds in cancer therapy (Ghorab et al., 2015).

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11(20)19-6-5-12-3-4-14(7-13(12)9-19)17-23(21,22)15-8-16-18(2)10-15/h3-4,7-8,10,17H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXQHSOTSVJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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